tert-Butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate
Description
tert-Butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate protecting group. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research. Its structure includes a six-membered piperidine ring with substituents at the 3- and 4-positions: a fluorine atom, a hydroxyl group, and a methyl group at C3, and a hydroxyl group at C2. The stereochemistry is critical, with the (3R,4S) configuration explicitly noted in some literature .
Properties
Molecular Formula |
C11H20FNO3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h8,14H,5-7H2,1-4H3 |
InChI Key |
BSBXMDFINYFUID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It is utilized in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity.
Comparison with Similar Compounds
Table 1: Comparison of tert-Butyl Piperidine/Pyrrolidine Derivatives
Functional Group Impact on Reactivity and Properties
Fluorine vs. Hydroxyl/Alkyl Substituents
- Electron-Withdrawing Effects : The fluorine atom in the target compound increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions. In contrast, hydroxyethyl or hydroxymethyl groups (e.g., in ) enhance solubility but reduce electrophilicity .
- Metabolic Stability: Fluorinated derivatives (e.g., the target compound and ) exhibit improved resistance to oxidative degradation compared to non-fluorinated analogues like tert-butyl 4-formylpiperidine-1-carboxylate .
Ring Size and Conformational Effects
- Piperidine vs. Pyrrolidine : The six-membered piperidine ring (target compound) offers greater conformational flexibility compared to five-membered pyrrolidine derivatives (). This impacts binding affinity in receptor-ligand interactions .
Biological Activity
tert-Butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry. This compound is characterized by its piperidine ring, which is substituted with a fluorine atom and a hydroxyl group, enhancing its interaction with biological targets. Its molecular formula is and it has a molecular weight of approximately 233.28 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes involved in neurotransmission. Notably, it exhibits strong inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for the regulation of neurotransmitters in the nervous system. This inhibition can enhance cholinergic signaling, which is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
In Vitro Studies
Research has demonstrated that this compound possesses neuroprotective properties. For example, studies have shown that it can prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. Specifically, it exhibited an 85% inhibition rate against amyloidogenesis at concentrations around 100 μM. Furthermore, the compound's AChE inhibitory potential was quantified with an IC₅₀ value of approximately 15.4 nM, indicating its strong efficacy as a therapeutic agent for cognitive decline associated with neurodegenerative disorders .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.28 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 353.7 ± 42.0 °C |
| Flash Point | 167.7 ± 27.9 °C |
| LogP | 1.70 |
Biological Activity Overview
| Activity Type | Description |
|---|---|
| AChE Inhibition | Strong inhibitory potential with an IC₅₀ of ~15.4 nM |
| Neuroprotection | Prevents amyloid-beta aggregation; shows an 85% inhibition rate at ~100 μM |
Case Studies and Research Findings
- Neuroprotective Effects : In a study assessing protective effects against amyloid-beta-induced toxicity in astrocytes, this compound exhibited moderate protective effects by reducing TNF-α levels and oxidative stress markers.
- Enzyme Inhibition : The compound's strong inhibitory effect on AChE suggests potential applications in treating cognitive decline associated with Alzheimer's disease .
- Comparative Analysis : When compared to similar compounds featuring fluorinated piperidines, this compound demonstrates unique reactivity patterns and biological activities that enhance its candidacy for further research in medicinal chemistry .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step protocols, starting with alkylation of a piperidine precursor followed by fluorination and hydroxylation. For example, fluorination may employ reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions, while hydroxylation could involve acid-catalyzed hydration. Reaction monitoring via TLC or HPLC is critical to optimize intermediates . Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography ensures high purity .
Q. How can the structural configuration of this compound be confirmed, and what analytical techniques are most reliable?
X-ray crystallography using SHELX programs (e.g., SHELXL) provides unambiguous confirmation of stereochemistry and crystal packing . Complementary techniques include:
Q. What safety protocols are essential when handling this compound in the lab?
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Emergency Measures : Immediate rinsing with water for spills or exposure, followed by medical consultation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 3R,4R vs. 3S,4S configurations) influence the compound’s biological activity and reactivity?
Stereochemistry dictates binding affinity to biological targets. For example, the (3R,4R) enantiomer may exhibit higher selectivity for enzyme active sites due to spatial compatibility, as observed in analogous piperidine derivatives . Comparative studies using chiral HPLC or enzymatic assays (e.g., kinase inhibition) quantify these differences .
Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray results)?
Discrepancies in fluorine positioning or hydroxyl group orientation can arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Advanced strategies include:
- Variable-Temperature NMR : Assess conformational flexibility.
- Molecular Dynamics Simulations : Model solvent interactions and thermal motion .
- Neutron Diffraction : Resolve hydrogen bonding networks in crystals .
Q. How can reaction conditions be optimized to minimize side products during fluorination or hydroxylation steps?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
Scalability issues include racemization during heating or prolonged storage. Solutions:
- Flow Microreactors : Enhance mixing and reduce reaction time, preserving stereochemistry .
- Chiral Auxiliaries : Temporary protecting groups stabilize intermediates .
- Crystallization-Induced Dynamic Resolution : Enrich enantiomers via controlled recrystallization .
Methodological Insights
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, analyzing degradation via LC-MS.
- pH Profiling : Test solubility and decomposition in buffers (pH 1–12) to identify labile functional groups (e.g., ester hydrolysis) .
Q. What in vitro assays evaluate the compound’s potential as a pharmaceutical intermediate?
- Enzyme Inhibition Assays : Measure IC values against kinases or proteases.
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) assess safety margins .
- Metabolic Stability : Liver microsome studies predict pharmacokinetic profiles .
Q. How does this compound compare structurally and functionally to analogs like tert-Butyl 4-(3,4-difluorophenyl)piperidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
